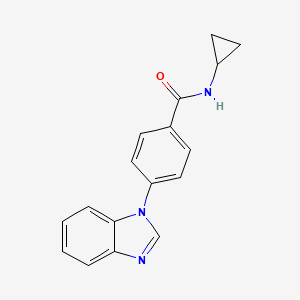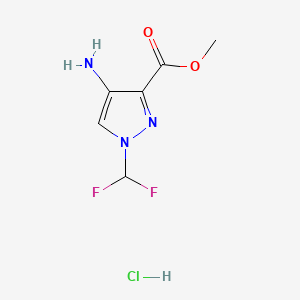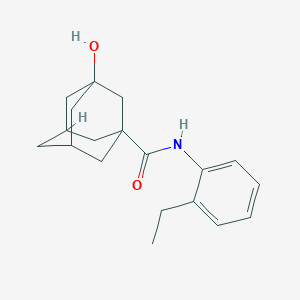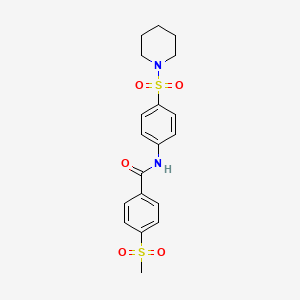![molecular formula C9H12F3NO4 B7452127 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa is a chemical compound that has been widely used in scientific research. It is a bicyclic compound that is composed of a spiro ring and an azacycloalkane ring. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In 4]heptane-5-carboxylic acid tfa, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to act as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects:
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is involved in the regulation of the HPA axis. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and cognition.
実験室実験の利点と制限
One advantage of using 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, it has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the mechanisms of these drugs. However, one limitation of using this compound is that it is not very selective, and can interact with multiple neurotransmitter systems. This can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa. One direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Another direction is to study its effects on other physiological systems, such as the immune system. Additionally, there is interest in developing more selective compounds that target specific neurotransmitter systems, which could lead to the development of new drugs for the treatment of anxiety and depression. Finally, there is interest in studying the long-term effects of this compound on the brain, including its effects on neurogenesis and synaptic plasticity.
合成法
The synthesis of 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa involves several steps. The first step is the synthesis of the spiro ring, which is achieved by reacting cyclohexanone with a primary amine. The resulting imine is then reduced to yield the spiro compound. The second step is the synthesis of the azacycloalkane ring, which is achieved by reacting the spiro compound with an isocyanate. The resulting product is then treated with trifluoroacetic acid to yield 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa.
科学的研究の応用
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa has been used in a variety of scientific research applications. It has been shown to have anxiolytic and antidepressant effects, and has been used to study the mechanisms of action of these drugs. It has also been used to study the effects of stress on the brain, and has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, it has been used to study the effects of various neurotransmitters on the brain, including dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYSEIYJDPRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

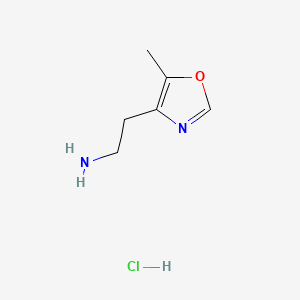
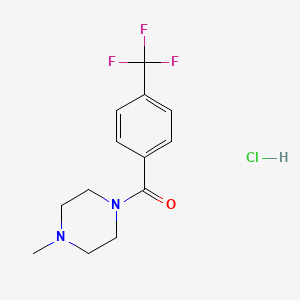
![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
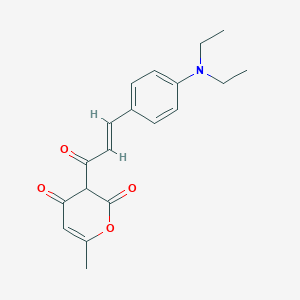


![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)
